molecular formula C12H19NO4 B13618223 tert-butyl (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)azetidine-1-carboxylate

tert-butyl (E)-3-(3-methoxy-3-oxoprop-1-en-1-yl)azetidine-1-carboxylate

Cat. No.: B13618223
M. Wt: 241.28 g/mol
InChI Key: DHHWWFHUCNUKMS-AATRIKPKSA-N
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Description

tert-Butyl 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Cu(I) catalyst, tert-butyl hydroperoxide

    Reduction: LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCOCl

Major Products Formed:

    Oxidation: Arylethanone derivatives

    Reduction: Corresponding alcohols

    Substitution: Substituted azetidines

Mechanism of Action

The mechanism of action of tert-butyl 3-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific enzyme or biological target being studied.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 3-[(E)-3-methoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-9(8-13)5-6-10(14)16-4/h5-6,9H,7-8H2,1-4H3/b6-5+

InChI Key

DHHWWFHUCNUKMS-AATRIKPKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)/C=C/C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C=CC(=O)OC

Origin of Product

United States

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